2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
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Overview
Description
The compound “2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocycle with two nitrogen atoms. Pyrazole derivatives are known to possess a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the pyrazole ring is a key feature, and the compound also contains chlorophenyl and furanyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm³, a boiling point of 283.7±20.0 °C at 760 mmHg, and a flash point of 118.2±22.3 °C. It has a molar refractivity of 46.0±0.3 cm³ and a polar surface area of 17 Ų .Scientific Research Applications
Antitubercular and Antimicrobial Properties
A series of compounds closely related to 2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one have been synthesized and characterized for their potential in medical applications, particularly in treating bacterial infections. These compounds were evaluated for their antibacterial, antifungal, and antitubercular activities, indicating a promising avenue for new antitubercular agents. The synthesized compounds, including variations with dichlorophenyl and furan components, showed significant activity against various strains of bacteria and tuberculosis, highlighting their potential as foundational compounds for developing new treatments for these diseases (Bhoot, Khunt, & Parekh, 2011).
Antibacterial Activity and Molecular Docking Studies
Another study focused on novel synthesized pyrazole derivatives, including those related to the compound , for their antibacterial properties. These compounds were tested against Staphylococcus aureus and Escherichia coli, with certain substitutions showing significant antibacterial effects. Molecular docking studies were employed to understand the interaction of these compounds with bacterial proteins, offering insights into their potential mechanisms of action and further affirming their role in combating bacterial infections (Khumar, Ezhilarasi, & Prabha, 2018).
Structural and Vibrational Analysis
Research also extends into the structural and vibrational analysis of closely related pyrazole compounds. One study conducted a combined experimental and theoretical analysis to understand the molecular structure and vibrational spectra of such a compound. This research aids in the comprehensive understanding of the compound's properties, including its nonlinear optical properties and potential sites for electrophilic and nucleophilic attack, which are crucial for designing drugs with specific biological interactions (ShanaParveen, Al-Alshaikh, Panicker, El-Emam, Narayana, Saliyan, Sarojini, & Alsenoy, 2016).
Anti-inflammatory and Antibacterial Agents
Another dimension of research involves the synthesis and evaluation of novel pyrazoline derivatives for their anti-inflammatory and antibacterial properties. These studies not only offer new compounds with potential therapeutic applications but also include in silico predictions of toxicity and drug-likeness, paving the way for more efficient drug development processes. Compounds exhibiting significant anti-inflammatory activity and potent antibacterial effects against various strains suggest the broad utility of these derivatives in pharmaceutical development (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).
Future Directions
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common feature in many biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific target would depend on the exact structure and functional groups present in the compound.
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Based on the biological activities of related compounds, it could potentially be involved in a variety of pathways related to the aforementioned biological activities .
Properties
IUPAC Name |
2-chloro-1-[5-(3-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-9-15(20)19-13(14-5-2-6-21-14)8-12(18-19)10-3-1-4-11(17)7-10/h1-7,13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIALBARGRAEOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC(=CC=C2)Cl)C(=O)CCl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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